molecular formula C8H8ClNS B097686 2-(4-Chlorophenyl)ethanethioamide CAS No. 17518-48-8

2-(4-Chlorophenyl)ethanethioamide

Cat. No. B097686
CAS RN: 17518-48-8
M. Wt: 185.67 g/mol
InChI Key: QHCDYIRWTPEABF-UHFFFAOYSA-N
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Description

The compound "2-(4-Chlorophenyl)ethanethioamide" is a thioamide derivative, which is a class of compounds characterized by the presence of a sulfur atom double-bonded to a nitrogen atom within an amide group. Thioamides are known for their unique chemical and physical properties and have been the subject of various studies due to their potential applications in materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of compounds related to "2-(4-Chlorophenyl)ethanethioamide" involves various organic synthesis techniques. For instance, the synthesis of dendritic polyamides, which are closely related to thioamide compounds, can be achieved through a one-pot synthesis method using a condensing agent such as diphenyl(2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate (DBOP) in a solvent like N-methyl-2-pyrrolidinone (NMP) . This method allows for the creation of complex molecules with a narrow molecular weight distribution and a high degree of branching, which is significant for the development of advanced polymeric materials.

Molecular Structure Analysis

The molecular structure of thioamide derivatives can be determined using various spectroscopic techniques, including X-ray diffraction, IR, NMR, and UV-Vis spectra . These techniques provide detailed information about the geometry, vibrational frequencies, and chemical shifts of the molecules. For example, the crystal structure of a thioamide derivative was solved by direct methods and refined to a high degree of accuracy, revealing the Z-conformation of the thioamide moiety and a high rotational barrier of the C-N bond . Such detailed structural analysis is crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Thioamide derivatives can participate in various chemical reactions due to their functional groups. The presence of the thioamide group can influence the reactivity of the compound, potentially leading to the formation of hydrogen-bonded chains or three-dimensional frameworks in the solid state . These interactions can significantly affect the physical properties of the material, such as solubility and crystallinity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thioamide derivatives are influenced by their molecular structure. For instance, polyamides derived from monomers containing thioether units exhibit good optical properties, high refractive indices, and low birefringences . They also demonstrate improved solubility in polar aprotic solvents and can form tough films with significant tensile strength and storage modulus . Additionally, the intramolecular hydrogen bonds present in some thioamide derivatives can stabilize their structures and affect their solubility and melting points .

Scientific Research Applications

1. Environmental Applications

2-(4-Chlorophenyl)ethanethioamide and related compounds have been studied for their potential applications in environmental science. TiO2 nanotubes doped with related chlorophenyl compounds have demonstrated significant potential as solid-phase extraction adsorbents for the enrichment of trace-level pollutants in environmental water samples (Zhou et al., 2007). Similarly, the degradation of chlorophenols, which are extensive pollutants, has been investigated using copper-doped titanium dioxide and other nanomaterials, indicating potential applications in water purification and environmental remediation (Lin et al., 2018).

2. Photocatalysis and Chemical Synthesis

The compound and its derivatives have been explored for their roles in photocatalysis and chemical synthesis. For instance, studies have been conducted on the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal, leading to the creation of novel heterocycles and isoflavones, demonstrating the compound's utility in organic synthesis and chemical engineering (Moskvina et al., 2015).

3. Spectroscopic and Structural Analysis

Significant research has been conducted on the spectroscopic and structural analysis of 2-(4-Chlorophenyl)ethanethioamide derivatives. Studies involving X-ray diffraction, FT-IR, FT-Raman, and NMR have provided detailed insights into the molecular structure, conformation, and vibrational frequencies of these compounds (Prasanth et al., 2015). Such analyses are crucial for understanding the physical and chemical properties of the compound, paving the way for its application in various scientific domains.

4. Catalysis and Environmental Remediation

Research has also focused on the use of 2-(4-Chlorophenyl)ethanethioamide derivatives in catalysis and environmental remediation. Studies reveal the potential of these compounds in the catalytic hydrodechlorination of pollutants, highlighting their relevance in environmental cleanup efforts (Calvo et al., 2004). Additionally, the development of novel catalyst systems based on these compounds for the degradation of pollutants like 4-chlorophenol indicates their potential in advanced oxidation processes (Jin et al., 2018).

Safety And Hazards

The safety data sheet for “2-(4-Chlorophenyl)ethanethioamide” indicates that it has acute oral toxicity (Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) .

properties

IUPAC Name

2-(4-chlorophenyl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNS/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCDYIRWTPEABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370521
Record name 2-(4-chlorophenyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)ethanethioamide

CAS RN

17518-48-8
Record name 2-(4-chlorophenyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenyl)ethanethioamide
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